molecular formula C9H6ClN B016772 5-Chloroquinoline CAS No. 635-27-8

5-Chloroquinoline

Cat. No. B016772
CAS RN: 635-27-8
M. Wt: 163.6 g/mol
InChI Key: HJSRGOVAIOPERP-UHFFFAOYSA-N
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Description

5-Chloroquinoline is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It serves as a fundamental building block in the synthesis of complex molecules, including those with potential biological activities.

Synthesis Analysis

The synthesis of 5-Chloroquinoline and its derivatives has been explored through various chemical reactions. For instance, new 5-chloro-8-hydroxyquinoline-substituted azacrown ethers show remarkable metal ion selectivity, revealing the compound's versatility in forming complex structures (Bordunov et al., 1996). Another example includes the synthesis of substituted 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines, demonstrating the compound's utility in creating diverse molecular structures with specific properties (Tiwari et al., 2011).

Molecular Structure Analysis

The molecular structure of 5-Chloroquinoline derivatives has been analyzed using various spectroscopic and crystallographic techniques. Studies have characterized these compounds, revealing insights into their structural configurations and the influence of substituents on their chemical behavior (Sarkar et al., 2014).

Chemical Reactions and Properties

5-Chloroquinoline undergoes various chemical reactions that highlight its reactivity and utility in organic synthesis. For example, its involvement in electrodimerization processes and its ability to form complexes with metal ions demonstrate the compound's versatile reactivity and potential applications in materials science and analytical chemistry (Claret et al., 1987).

Physical Properties Analysis

The physical properties of 5-Chloroquinoline, such as its luminescent characteristics and solubility, have been studied in relation to its potential applications in sensing and optical materials. The pH-dependent luminescent properties of metal ion complexes with 5-Chloroquinoline derivatives are of particular interest for developing new chemosensors (Prodi et al., 2001).

Chemical Properties Analysis

The chemical properties of 5-Chloroquinoline, including its reactivity towards different reagents and conditions, have been extensively explored. Its role in the synthesis of novel compounds with antimicrobial and antiviral activities showcases the chemical's potential in medicinal chemistry (Marvadi et al., 2019).

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Compounds that contain a quinoline core template show a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial .
    • As a lead structure, quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
    • Quinoline motifs are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
  • Synthetic Chemistry

    • Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
    • There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
    • This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
  • Amebiasis Treatment

    • Chloroquine is also occasionally used for amebiasis that is occurring outside the intestines .
    • It is used to treat liver infection caused by protozoa (extraintestinal amebiasis) .
  • Rheumatic Disease Treatment

    • Chloroquine is used in the treatment of inflammatory rheumatic diseases, such as lupus erythematosus and rheumatoid arthritis .
    • It is also used for second line treatment for rheumatoid arthritis .
  • COVID-19 Research

    • Chloroquine was studied to treat COVID-19 early in the pandemic, but these studies were largely halted in the summer of 2020, and the NIH does not recommend its use for this purpose .
  • Antiviral Research

    • Quinoline and its derivatives have been studied for their antiviral properties .
    • While it has not been formally studied in pregnancy, it appears safe .
    • It was studied to treat COVID-19 early in the pandemic, but these studies were largely halted in the summer of 2020, and the NIH does not recommend its use for this purpose .
  • Chemical Synthesis

    • Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
    • There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
    • This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
  • Drug Design

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .

Safety And Hazards

5-Chloroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for 5-Chloroquinoline are not mentioned in the search results, Chloroquine and its derivatives have been repurposed for the treatment of various conditions including HIV, systemic lupus erythematosus, and rheumatoid arthritis . This suggests potential future applications for 5-Chloroquinoline in similar areas.

properties

IUPAC Name

5-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSRGOVAIOPERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212901
Record name 5-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinoline

CAS RN

635-27-8
Record name 5-Chloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
CC Price, DB Guthrie - Journal of the American Chemical Society, 1946 - ACS Publications
In the antimalarial drugs of the 4-dialkyl-aminoalkylaminoquinoline series, it has been re-ported that the presence of a group, especially a chlorine atom, in the 7-position gives drugs …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
RB Chaudhari, SS Rindhe - Journal of the Serbian Chemical …, 2011 - doiserbia.nb.rs
… Abstract: The synthesis of a series of novel 8-(1-alkyl/alkylsulphonyl/alkoxycarbonyl-benzimidazol-2-ylmethoxy)-5-chloroquinoline derivatives is reported. These derivatives were …
Number of citations: 17 doiserbia.nb.rs
DG Kim, ER Zakirova - Izvestiya Vysshikh Uchebnykh Zavedenij, Khimiya i …, 1996 - osti.gov
Reactions of elementary iodine, hydroiodic acid and methyliodide with 8-allyl-oxy-5-chloroquinoline, which has been synthesized for the first time, in solution have been studied by {sup …
Number of citations: 3 www.osti.gov
M Weizmann, E Bograchov - Journal of the American Chemical …, 1947 - ACS Publications
… The corresponding Skraup syntheses of 8-hydroxy and S-Ynethoxy-5-chloroquinoline … 8-Hydroxy-5-chloroquinoline.7—A mixture of 17.3 g. of 2-amino-4-chlorophenol, 14.7 g. …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
Y Kommagalla, K Yamazaki, T Yamaguchi… - Chemical …, 2018 - pubs.rsc.org
… 1c,4c,17c,d,18c,19 Our investigation commenced with the reaction of the aromatic amide 1a, that contains an 8-amino-5-chloroquinoline directing group and molecular I 2 in the …
Number of citations: 43 0-pubs-rsc-org.brum.beds.ac.uk
TA Chupakhina, AM Katsev, VO Kur'yanov - Russian Journal of Bioorganic …, 2012 - Springer
… RESULTS AND DISCUSSION The single example of 8 hydroxyquinoline and 8 hydroxy 5 chloroquinoline glucosaminides synthe sis was found in the literature, where they were inves …
L Bradford, TJ Elliott, FM Rowe - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… After the mixture had been made alkaline with sodium hydroxide, the 5-chloroquinoline was distilled with steam and extracted from the distillate with ether. It crystallised from ether in …
Number of citations: 61 0-pubs-rsc-org.brum.beds.ac.uk
Q ZHANG, J XU - Acta Chimica Sinica, 2011 - sioc-journal.cn
In this paper, two novel fluorescent chemosensors, naphthalene-armed benzoaza-15-crown-5 (3) and 5-chloroquinoline-armed benzoaza-15-crown-5 (4), were synthesized, and their …
Number of citations: 4 sioc-journal.cn
ES Hanrahan, MR Chakrabarty - Journal of Magnetic Resonance (1969), 1970 - Elsevier
… It can be seen that the 3-proton in 5,7-dichloro and 5-chloroquinoline is shifted 0.1 ppm upfield relative to quinoline. The 4-proton resonance is strongly affected by the substituent, with …
A Casnati, F Sansone, A Sartori, L Prodi… - European Journal of …, 2003 - Wiley Online Library
… The 8-alkoxy-5-chloroquinoline fluorophore was appended at the lower rim of a calix[4]arene triamide with two different orientations. In ligand 1 the quinoline part is linked to the …

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